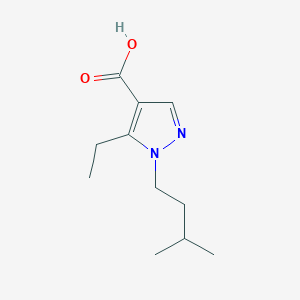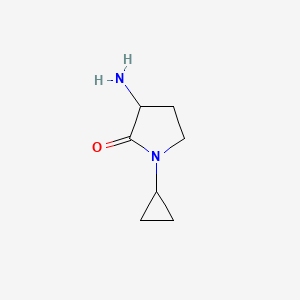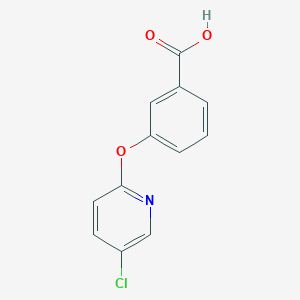
2-(ジ-1-アダマンチルホスフィノ)-3,6-ジメトキシ-2',4',6'-トリ-i-プロピル-1,1'-ビフェニル
説明
AdBrettPhos is a useful research compound. Its molecular formula is C43H61O2P and its molecular weight is 640.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality AdBrettPhos suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about AdBrettPhos including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
AdBrettPhos: 科学研究におけるアプリケーションの包括的な分析: AdBrettPhosは、化学名「2-(ジ-1-アダマンチルホスフィノ)-3,6-ジメトキシ-2',4',6'-トリ-i-プロピル-1,1'-ビフェニル」および「ビス(1-アダマンチル)-[3,6-ジメトキシ-2-[2,4,6-トリ(プロパン-2-イル)フェニル]フェニル]ホスファン」として知られており、科学研究における様々なユニークな用途を持つホスフィン系配位子です。以下は、それぞれの用途の詳細な分析を専用のセクションに分け、説明しています。
アンモニアのモノアリール化
AdBrettPhosは、アンモニアのモノアリール化、特に困難な5員環ヘテロ環状基質に対する適性に優れたことが示されています 。このアプリケーションは、医薬品や農薬の重要な中間体であるアリールアミンを形成するため、重要です。
ヘテロアリーレンカップリング
この配位子は、5員環ヘテロアリーレンカップリングの促進にも用いられています 。これらの反応は、様々な化学合成のビルディングブロックとなり得る、複雑な有機分子の構築に不可欠です。
C-Nカップリング反応
AdBrettPhosは、C-Nカップリング反応を促進するホスフィン配位されたパラジウム錯体の調製において重要な役割を果たします 。これらの反応は、多くの有機化合物の合成に不可欠な炭素-窒素結合を形成する上で重要です。
遷移金属触媒プロセス
AdBrettPhosのようなホスフィン配位子は、遷移金属触媒プロセスにおいて重要な役割を果たします。電子特性と立体特性を微調整することで、合成上の課題を克服するために使用されてきました .
金属ナノクラスターの構造変換
これらの配位子は、金属ナノクラスターの構造変換を誘導することができ、これは様々な用途のために、異なるテンプレートナノクラスターを「剥離」および「エッチング」することができるプロセスです .
金クラスターを用いた触媒
AdBrettPhosを金クラスターと共に使用すると、様々なコアサイズと構造を持つものを調製できます。金-リン結合が弱いため、凝集を引き起こすことなく、触媒用途において配位子の交換と除去に有利です .
均一系遷移金属触媒
AdBrettPhosは、水素化反応を含む様々な均一系遷移金属触媒変換のための副配位子として機能します .
P-キラルホスフィン配位子の合成
この化合物は、リン原子上にあるキラル中心を持つ、P-キラルホスフィン配位子の合成にも関連しています。これらの配位子は、ホスフィン-ボランを中間体として合成され、高性能な用途があります .
作用機序
Target of Action
It is known to be a phosphine ligand , which suggests that it likely interacts with metal ions in its target molecules.
Mode of Action
As a phosphine ligand, AdBrettPhos can form complexes with metal ions, aiding in metal-catalyzed reactions . The bulky di(1-adamantyl)phosphino fragment in its structure may provide steric hindrance, influencing the geometry and reactivity of the metal center in these complexes .
Result of Action
AdBrettPhos primarily aids in metal-catalyzed reactions, leading to the formation of bioactive molecules . The exact molecular and cellular effects would depend on the specific reactions it is involved in.
Action Environment
The action, efficacy, and stability of AdBrettPhos can be influenced by various environmental factors. These may include the presence of specific metal ions, the pH and temperature of the reaction environment, and the presence of other molecules that can interact with AdBrettPhos .
特性
IUPAC Name |
bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H61O2P/c1-25(2)34-17-35(26(3)4)39(36(18-34)27(5)6)40-37(44-7)9-10-38(45-8)41(40)46(42-19-28-11-29(20-42)13-30(12-28)21-42)43-22-31-14-32(23-43)16-33(15-31)24-43/h9-10,17-18,25-33H,11-16,19-24H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMGHOZQCYNKWBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7)OC)OC)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H61O2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
640.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is AdBrettPhos and what types of reactions is it used for?
A1: AdBrettPhos (also known as biphenyl-diadamantylphosphine) is an organophosphorus compound primarily used as a ligand in palladium-catalyzed cross-coupling reactions [, , , ]. These reactions are fundamental for constructing carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are essential in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Q2: The provided papers highlight the use of AdBrettPhos in palladium-catalyzed fluorination and amination reactions. What makes AdBrettPhos particularly suitable for these transformations?
A2: AdBrettPhos possesses several structural features that contribute to its effectiveness in palladium catalysis:
- Bulky Structure: The two adamantyl groups attached to the phosphorus atom create significant steric hindrance around the palladium center. This bulkiness facilitates reductive elimination, a crucial step in cross-coupling reactions, leading to the desired product formation [, ].
- Electron-Richness: The biphenyl group and the phosphorus atom itself are electron-rich, which enhances the oxidative addition step of the catalytic cycle. This property is especially important for activating less reactive substrates like aryl chlorides, enabling efficient amination reactions [].
Q3: What are the advantages of using a precatalyst system like [(1,5-cyclooctadiene)(AdBrettPhos·Pd)2] for fluorination reactions, as described in one of the papers?
A3: The use of [(1,5-cyclooctadiene)(AdBrettPhos·Pd)2] as a precatalyst offers several advantages []:
Q4: One paper mentions the synthesis of a series of ligands related to AdBrettPhos. What was the goal of this research?
A4: Researchers synthesized a series of novel dialkylbiarylphosphine ligands similar to AdBrettPhos to investigate the impact of structural modifications on catalytic activity in C-N coupling reactions []. The aim was to gain a deeper understanding of the structure-activity relationships (SAR) within this ligand class and potentially identify even more efficient catalysts for specific transformations.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-(Cyanomethoxy)phenyl]acetic acid](/img/structure/B1526793.png)
![1-({[(3-Bromophenyl)methyl]amino}methyl)cyclohexan-1-ol](/img/structure/B1526795.png)
![[1-(4-Aminobenzenesulfonyl)pyrrolidin-2-yl]methanol](/img/structure/B1526796.png)


![1-[2-(Propan-2-yloxy)ethyl]piperidin-4-amine](/img/structure/B1526800.png)
![2-[(5-amino-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B1526801.png)






![2-{3-[(Methylcarbamoyl)methoxy]phenyl}acetic acid](/img/structure/B1526815.png)
